molecular formula C14H10N2O2 B14201519 1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- CAS No. 828923-06-4

1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)-

Cat. No.: B14201519
CAS No.: 828923-06-4
M. Wt: 238.24 g/mol
InChI Key: YFOZYQCBESRZEX-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes a nitrile group and an oxophenylacetyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- typically involves several steps. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- can be compared with other pyrrole derivatives, such as:

Properties

CAS No.

828923-06-4

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1-methyl-5-(2-oxo-2-phenylacetyl)pyrrole-2-carbonitrile

InChI

InChI=1S/C14H10N2O2/c1-16-11(9-15)7-8-12(16)14(18)13(17)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

YFOZYQCBESRZEX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)C(=O)C2=CC=CC=C2)C#N

Origin of Product

United States

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